Methyl 2-[3-(trifluoromethyl)phenyl]benzoate
Description
Methyl 2-[3-(trifluoromethyl)phenyl]benzoate is an aromatic ester featuring a benzoate moiety directly linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, influencing the compound’s electronic properties, solubility, and reactivity. This structure is pivotal in pharmaceutical and agrochemical applications, where such esters often serve as intermediates or active ingredients due to their metabolic stability and lipophilicity .
Properties
IUPAC Name |
methyl 2-[3-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14(19)13-8-3-2-7-12(13)10-5-4-6-11(9-10)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWGLLVCEDCLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(trifluoromethyl)phenyl]benzoate typically involves the esterification of 2-[3-(trifluoromethyl)phenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[3-(trifluoromethyl)phenyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(trifluoromethyl)phenyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological processes, such as enzyme activity or receptor binding, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Methyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate (CAS 2765-91-5)
- Structure: An amino (-NH-) group bridges the benzoate and 3-(trifluoromethyl)phenyl rings.
- Impact: The amino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the parent compound. This modification may alter biological interactions, such as receptor binding .
- Molecular Formula: C₁₅H₁₂F₃NO₂; Molecular Weight: 295.26 g/mol.
Methyl 2-Chloro-4-[3-(Trifluoromethyl)phenyl]benzoate (CAS 1237105-80-4)
- Structure : A chlorine atom replaces the hydrogen at the 2-position of the benzoate ring.
- This could influence degradation pathways or metabolic stability .
- Molecular Formula : C₁₅H₁₀ClF₃O₂; Molecular Weight : 314.69 g/mol.
Methyl 2-Amino-3-(Trifluoromethyl)benzoate (CAS 64321-95-5)
- Structure: The trifluoromethyl and amino groups are on the same benzoate ring (positions 3 and 2, respectively).
- The compact structure (C₉H₈F₃NO₂; 219.16 g/mol) could favor membrane permeability .
Ester and Substituent Position Variations
Methyl 2-(3-(Trifluoromethyl)phenyl)acetate (CAS 62451-84-7)
- Structure : Replaces the benzoate with an acetate ester.
- The molecular weight (218.19 g/mol) and lipophilicity (XLogP3 ~2.5) differ significantly from benzoate derivatives, affecting bioavailability .
Ethyl 2-(4-(Trifluoromethyl)phenyl)acetate (CAS 721-63-1)
Complex Derivatives with Pharmacological Relevance
Methyl 2-[3-(Methylcarbamoyl)phenyl]benzoate (CAS 1225575-00-7)
- Structure : Incorporates a methylcarbamoyl (-CONHCH₃) group at the 3-position of the phenyl ring.
- Impact: The carbamoyl group adds hydrogen-bond acceptor/donor capabilities, likely enhancing interactions with biological targets like enzymes. Molecular weight (C₁₆H₁₅NO₃: 269.29 g/mol) suggests moderate lipophilicity .
Benfluorex Hydrochloride Derivatives
- Structure: Features an aminoethyl linker between the benzoate and trifluoromethylphenyl groups.
- Impact: The extended structure (e.g., C₁₉H₁₈F₃NO₂·HCl) enables CNS activity due to improved blood-brain barrier penetration. This highlights how structural complexity can tailor pharmacological effects .
Table 1: Key Properties of Methyl 2-[3-(Trifluoromethyl)phenyl]benzoate and Analogs
Biological Activity
Methyl 2-[3-(trifluoromethyl)phenyl]benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by a trifluoromethyl group attached to the phenyl ring. The presence of this group significantly influences the compound's lipophilicity, enhancing its ability to penetrate biological membranes and interact with various cellular targets.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth, suggesting potential applications in treating infections caused by resistant pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A series of in vitro experiments revealed that this compound can inhibit the production of pro-inflammatory cytokines in human immune cells, thereby reducing inflammation.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors involved in inflammatory pathways. This interaction modulates enzyme activity, leading to decreased production of inflammatory mediators.
Case Studies
- Study on Antimicrobial Activity : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy .
- Anti-inflammatory Research : Another significant study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of this compound resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples .
Comparison with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds.
| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |
|---|---|---|
| Methyl 2-[4-(trifluoromethyl)phenyl]benzoate | Higher (16 µg/mL) | Moderate |
| Methyl 2-[3-(difluoromethyl)phenyl]benzoate | Lower (128 µg/mL) | Low |
The comparison indicates that while other trifluoromethyl-substituted benzoates show varying degrees of activity, this compound stands out for its potent antimicrobial and anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
